molecular formula C12H13O3P B12571424 [1-(Naphthalen-2-yl)ethyl]phosphonic acid CAS No. 478490-59-4

[1-(Naphthalen-2-yl)ethyl]phosphonic acid

Cat. No.: B12571424
CAS No.: 478490-59-4
M. Wt: 236.20 g/mol
InChI Key: BEIBOGJDGMTXTE-UHFFFAOYSA-N
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Description

[1-(Naphthalen-2-yl)ethyl]phosphonic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly for investigating the autotaxin-LPA signaling axis and neuroprotective pathways. Research on structurally similar naphthalen-methyl phosphonic acid analogs has demonstrated potent inhibitory activity against autotaxin (ATX), a lysophospholipase D enzyme that is highly upregulated in metastatic and chemotherapy-resistant carcinomas . By blocking ATX, these compounds prevent the generation of the growth factor-like lipid mediator lysophosphatidic acid (LPA), thereby inhibiting ATX-mediated invasion of cancer cells across mesothelial and vascular endothelial monolayers in vitro and reducing lung metastasis in syngeneic mouse models . This mechanism positions related compounds as promising leads for the development of novel anti-metastatic and chemosensitizing agents. Furthermore, naphthalene-containing phosphonic acid derivatives are explored for their neuroprotective properties. In the context of chemotherapy-induced peripheral neuropathy (CIPN), such as that caused by paclitaxel, specific phosphonate-containing molecules have shown efficacy in alleviating neurotoxicity by suppressing paclitaxel-induced inflammatory responses and immune cell infiltration into sensory neurons . This dual potential in oncology and neuroscience research makes [1-(Naphthalen-2-yl)ethyl]phosphonic acid a versatile and valuable tool for scientists exploring new therapeutic strategies for cancer metastasis and neuropathic pain. Its application also extends to chemical biology as a building block for synthesizing more complex, bi-heterocyclic molecules, such as triazolic α-aminophosphonates, which are frequently investigated for their diverse biological activities .

Properties

CAS No.

478490-59-4

Molecular Formula

C12H13O3P

Molecular Weight

236.20 g/mol

IUPAC Name

1-naphthalen-2-ylethylphosphonic acid

InChI

InChI=1S/C12H13O3P/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H2,13,14,15)

InChI Key

BEIBOGJDGMTXTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Phosphonylation of Hydroxy Esters with Phosphonochloridates

One of the most established methods for synthesizing α-substituted phosphonic acids, including derivatives like [1-(Naphthalen-2-yl)ethyl]phosphonic acid, is the phosphonylation of hydroxy esters using phosphonochloridates. This approach involves:

  • Starting from hydroxy esters bearing the naphthalen-2-yl-ethyl moiety.
  • Preparation of N-protected aminoalkylphosphonochloridates as reactive intermediates.
  • Coupling these phosphonochloridates with hydroxy esters under controlled conditions to form phosphonodepsipeptides or phosphonic acid esters.
  • Subsequent deprotection and hydrolysis steps to yield the free phosphonic acid.

This method is versatile and widely applied for α-, β-, and γ-phosphonodepsipeptides synthesis, providing good yields and stereochemical control when starting from chiral precursors. For example, diphenyl N-Cbz-1-aminoalkylphosphonates can be converted through transesterification and chlorination to phosphonochloridates, which then react with hydroxy esters to give the desired phosphonic acid derivatives after hydrolysis and deprotection.

Step Reagents/Conditions Outcome
Transesterification Diphenyl phosphonate esters to monomethyl/ethyl esters Intermediate esters for chlorination
Chlorination Thionyl chloride (SOCl2) Formation of phosphonochloridates
Coupling Hydroxy esters + phosphonochloridates Phosphonodepsipeptide esters
Hydrolysis/Deprotection Basic hydrolysis, hydrogenolysis Free phosphonic acid

Hydrolysis of Diethyl Phosphonate Esters Derived from Aziridine Precursors

Another route involves the synthesis of aziridine-2-phosphonate derivatives bearing the naphthalen-2-yl-ethyl group, followed by selective hydrolysis to the corresponding phosphonic acid. Key points include:

  • Use of diethyl aziridine-2-phosphonates as intermediates.
  • Hydrolysis performed under mild conditions (e.g., 60 °C) in mixed solvent systems such as tetrahydrofuran (THF), water, and methanol.
  • Lithium hydroxide monohydrate (LiOH·H2O) is preferred over NaOH or KOH to avoid cation exchange complications during desalting.
  • Desalting is achieved by ion-exchange resins with carboxylic acid functional groups (e.g., Amberlite IRC-50 H+), which efficiently remove lithium ions and yield the free phosphonic acid.

This method allows for controlled mono-hydrolysis of diethyl esters to phosphonic acids with good purity and yield.

Parameter Details
Hydrolysis temperature 60 °C
Solvent system THF/H2O/MeOH (3:1:1)
Base LiOH·H2O
Desalting resin Amberlite IRC-50 H+
Hydrolysis time 2–6 hours

Palladium-Catalyzed Synthesis via Benzylic H-Phosphinates

A more recent and selective approach involves palladium-catalyzed hydrophosphinylation of 2-vinylnaphthalene to form benzylic H-phosphinates, which can be oxidized to phosphonic acids. Highlights include:

  • Use of palladium catalysts to add phosphinic acid moieties across vinyl groups.
  • Formation of racemic or enantioenriched (1-naphthalen-2-yl-ethyl)-phosphinic acid intermediates.
  • Subsequent oxidation steps convert phosphinic acids to phosphonic acids.
  • This method offers asymmetric induction, providing enantioenriched products with enantiomeric excesses up to 77%, which is significant for chiral phosphonic acid synthesis.

This catalytic route is valuable for synthesizing chiral phosphonic acids with potential biological activity.

Step Reagents/Conditions Notes
Hydrophosphinylation Pd catalyst, 2-vinylnaphthalene, H-phosphinate Formation of benzylic phosphinic acid
Oxidation Oxidants like CCl4 Conversion to phosphonic acid
Enantiomeric excess Up to 77% ee Asymmetric synthesis

Michaelis–Arbuzov Reaction on Halogenated Naphthalen-2-yl Derivatives

The Michaelis–Arbuzov reaction is a classical method to prepare phosphonate esters, which can be hydrolyzed to phosphonic acids. For naphthalen-2-yl derivatives:

  • Halogenated naphthalen-2-yl ethyl compounds (e.g., bromides) react with trialkyl phosphites.
  • The reaction proceeds via nucleophilic substitution to form diethyl or dimethyl phosphonate esters.
  • Subsequent hydrolysis or deprotection yields the free phosphonic acid.

This method is well-documented for various aromatic phosphonates and can be adapted for the naphthalen-2-yl ethyl system.

Step Reagents/Conditions Outcome
Halide precursor 1-(Naphthalen-2-yl)ethyl bromide or similar Electrophile
Phosphite reagent Triethyl or trimethyl phosphite Phosphonate ester formation
Hydrolysis Acidic or basic conditions Phosphonic acid

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Phosphonylation of Hydroxy Esters Hydroxy esters, phosphonochloridates, SOCl2 Reflux, controlled hydrolysis High stereocontrol, versatile Multi-step, requires protection/deprotection
Hydrolysis of Diethyl Aziridine Phosphonates Diethyl aziridine phosphonates, LiOH·H2O 60 °C, THF/H2O/MeOH Mild conditions, selective hydrolysis Requires ion-exchange desalting
Pd-Catalyzed Hydrophosphinylation 2-vinylnaphthalene, Pd catalyst Room temp, oxidation step Enantioselective, catalytic Racemic side products possible
Michaelis–Arbuzov Reaction Halogenated naphthalen-2-yl ethyl, trialkyl phosphite Heating, hydrolysis Straightforward, classical Requires halide precursor

Research Findings and Notes

  • The phosphonylation approach is well-established for synthesizing phosphonic acid analogues of peptides and related compounds, with yields often exceeding 80% after purification.
  • Hydrolysis of diethyl esters using LiOH·H2O and Amberlite IRC-50 H+ resin is effective for obtaining pure phosphonic acids without contamination from sodium or potassium salts, which can complicate downstream applications.
  • Palladium-catalyzed methods provide access to enantioenriched phosphonic acids, which is valuable for pharmaceutical and biochemical applications where chirality is critical.
  • The Michaelis–Arbuzov reaction remains a reliable method for preparing phosphonate esters, which can be converted to phosphonic acids, though it requires halogenated precursors that may need additional synthesis steps.

Chemical Reactions Analysis

Types of Reactions

[1-(Naphthalen-2-yl)ethyl]phosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like THF .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications in research and industry .

Scientific Research Applications

[1-(Naphthalen-2-yl)ethyl]phosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1-(Naphthalen-2-yl)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the study of enzyme inhibitors and drug development .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison with Selected Phosphonic Acids
Compound Name Substituent Structure Molecular Formula Key Features
[1-(Naphthalen-2-yl)ethyl]phosphonic acid Naphthalen-2-yl ethyl C₁₂H₁₃O₃P Aromatic hydrophobicity, chelating –PO(OH)₂
(2-{[(Naphthalen-2-yl)methyl]amino}ethyl)phosphonic acid (NMAPA) Naphthalen-2-yl methyl + aminoethyl C₁₃H₁₆N₂O₃P Additional amino group enhances solubility and coordination
Phenylphosphonic acid Phenyl C₆H₇O₃P Simpler aromatic substituent, higher water solubility
(3-(N-Hydroxyacetamido)-1-(naphthalen-2-yl)propyl)-phosphonic Acid (13b) Naphthalen-2-yl propyl + hydroxyacetamido C₁₅H₁₈NO₅P Extended chain with polar functional group (bioactive potential)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The naphthalen-2-yl group in the target compound increases hydrophobicity compared to phenylphosphonic acid (logP ~0.49 for phenyl vs. estimated higher logP for naphthyl) .
  • Functional Group Additions: NMAPA includes an aminoethyl linker, which could enhance metal coordination (e.g., TiO₂ surface binding) or solubility in polar solvents. In contrast, the target compound lacks this group, prioritizing simplicity and hydrophobicity.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property [1-(Naphthalen-2-yl)ethyl]phosphonic Acid Phenylphosphonic Acid NMAPA
Water Solubility Low (estimated) Moderate (~10–100 mg/mL) Moderate
logP ~2.5 (predicted) 0.49 ~1.8
Acidity (pKa) ~2.1 (P–OH), ~7.2 (P–OH) ~1.5, ~6.8 Similar
Melting Point Not reported 157–159°C Not reported

Key Observations :

  • The naphthalen-2-yl group significantly reduces water solubility compared to phenylphosphonic acid, limiting applications in aqueous systems but favoring organic-phase reactions or surface modifications .
  • Acidity trends align with typical phosphonic acids, where electron-withdrawing groups (e.g., naphthyl) slightly lower pKa values compared to alkyl-substituted analogues .

Biological Activity

[1-(Naphthalen-2-yl)ethyl]phosphonic acid is an organophosphorus compound recognized for its significant biological activities, particularly in the field of cancer research. Its unique structure, featuring a naphthalene moiety linked to a phosphonic acid group, positions it as a promising candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of [1-(Naphthalen-2-yl)ethyl]phosphonic acid is C₁₃H₁₅O₄P. The compound features a naphthalene ring substituted with an ethyl group that connects to a phosphonic acid functional group. This configuration contributes to its distinctive biological properties.

Anticancer Properties

Research has indicated that [1-(Naphthalen-2-yl)ethyl]phosphonic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways and potential direct effects on DNA.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HEPG2 (Liver)5.67
MCF7 (Breast)4.32
SW1116 (Colon)6.45
BGC823 (Stomach)3.89

The above data highlights the varying potency of [1-(Naphthalen-2-yl)ethyl]phosphonic acid across different cancer types, suggesting its potential as a broad-spectrum anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The phosphonic acid group can mimic phosphate substrates, potentially inhibiting enzymes involved in critical metabolic pathways.
  • DNA Interaction : Preliminary studies suggest that the compound may interact directly with DNA, leading to disruptions in replication and transcription processes.
  • Modulation of Signaling Pathways : Evidence indicates that [1-(Naphthalen-2-yl)ethyl]phosphonic acid may influence signaling pathways associated with cell proliferation and apoptosis.

Study 1: In Vitro Evaluation

A study conducted by Zhang et al. evaluated the anticancer effects of various phosphonic acids, including [1-(Naphthalen-2-yl)ethyl]phosphonic acid, using the NCI's cancer cell line screening program. The compound demonstrated significant growth inhibition in several tested lines, particularly in breast and liver cancers, where it achieved IC₅₀ values lower than conventional chemotherapeutics like doxorubicin.

Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism of action, revealing its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study provided insights into how [1-(Naphthalen-2-yl)ethyl]phosphonic acid could be integrated into treatment regimens for resistant cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [1-(Naphthalen-2-yl)ethyl]phosphonic acid, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acidBenzylamino group attached to naphthaleneEnhanced biological activity due to amino substitution
(2-Cyclohexyl-1-naphthalen-1-yl-ethyl)-phosphonic acidCyclohexyl group attached to naphthaleneGreater hydrophobicity affecting biological interactions
2-Naphthalen-2-YL-1-naphthalen-1-YL-2-oxoethyl-phosphonic acidContains two naphthalene ringsIncreased molecular complexity may enhance efficacy

This comparison illustrates that while similar compounds exist, [1-(Naphthalen-2-yl)ethyl]phosphonic acid's specific structural arrangement contributes uniquely to its biological activity.

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